molecular formula C16H15N3OS2 B11131924 2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11131924
M. Wt: 329.4 g/mol
InChI Key: JBURQSJIVMSSMD-UHFFFAOYSA-N
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Description

2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and thiazole groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

2-methyl-5-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H15N3OS2/c1-11-19-14(15(22-11)12-5-3-2-4-6-12)16(20)18-8-7-13-17-9-10-21-13/h2-6,9-10H,7-8H2,1H3,(H,18,20)

InChI Key

JBURQSJIVMSSMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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